molecular formula C6H13O9P B1212238 1D-myo-inositol 4-phosphate

1D-myo-inositol 4-phosphate

Cat. No.: B1212238
M. Wt: 260.14 g/mol
InChI Key: INAPMGSXUVUWAF-GFWFORPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol 4-phosphate is a phosphorylated derivative of inositol, a naturally occurring polyol. It plays a crucial role in various cellular processes, including signal transduction, energy metabolism, and cellular regulation. Inositol phosphates are known for their involvement in cellular signaling pathways, particularly in the regulation of calcium ions and other secondary messengers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 4-phosphate can be synthesized through enzymatic reactions involving inositol and specific kinases. One common method involves the phosphorylation of inositol by phosphatidylinositol 4-kinase, which adds a phosphate group to the fourth position of the inositol ring . This reaction typically occurs under physiological conditions with the presence of ATP as a phosphate donor.

Industrial Production Methods: Industrial production of inositol 4-phosphate often involves the use of multi-enzyme reaction systems. For instance, starch or starch derivatives can be used as substrates, and enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase are added to establish a multi-enzyme reaction system. The reaction product is then separated and purified to obtain inositol 4-phosphate .

Chemical Reactions Analysis

Types of Reactions: Inositol 4-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are catalyzed by specific enzymes such as kinases and phosphatases .

Common Reagents and Conditions:

    Phosphorylation: ATP is commonly used as a phosphate donor in the presence of kinases.

    Dephosphorylation: Enzymes like phosphatases are used to remove phosphate groups under physiological conditions.

    Hydrolysis: Water is used as a reagent in the presence of specific hydrolases.

Major Products: The major products formed from these reactions include various inositol phosphates with different degrees of phosphorylation, such as inositol 1,4-bisphosphate and inositol 1,4,5-trisphosphate .

Mechanism of Action

Inositol 4-phosphate exerts its effects by participating in cellular signaling pathways. It acts as a secondary messenger, regulating the release of calcium ions from intracellular stores. This regulation is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . The molecular targets of inositol 4-phosphate include inositol trisphosphate receptors and various kinases involved in phosphorylation reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m0/s1

InChI Key

INAPMGSXUVUWAF-GFWFORPUSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Synonyms

inositol 4-monophosphate
inositol 4-phosphate
myoinositol 4-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 4-phosphate
Reactant of Route 2
Reactant of Route 2
1D-myo-inositol 4-phosphate
Reactant of Route 3
1D-myo-inositol 4-phosphate
Reactant of Route 4
1D-myo-inositol 4-phosphate
Reactant of Route 5
1D-myo-inositol 4-phosphate
Reactant of Route 6
1D-myo-inositol 4-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.